molecular formula C10H6BrNO2 B186014 6-Bromoquinoline-4-carboxylic acid CAS No. 160233-76-1

6-Bromoquinoline-4-carboxylic acid

Cat. No.: B186014
CAS No.: 160233-76-1
M. Wt: 252.06 g/mol
InChI Key: QKZZTVSKZXPJAC-UHFFFAOYSA-N
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Description

6-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₀H₆BrNO₂. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound unique and significant in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-4-carboxylic acid can be achieved through several methods. One common method involves the bromination of quinoline-4-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Another method involves the Pfitzinger reaction, where isatin is reacted with a suitable ketone in the presence of a base to form the quinoline derivative . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline-4-carboxylic acid derivatives.

    Reduction Products: Alcohol derivatives of quinoline.

Scientific Research Applications

6-Bromoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and anticancer agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

6-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZZTVSKZXPJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594219
Record name 6-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160233-76-1
Record name 6-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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